3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is an organic compound that features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid typically involves the formation of the thiazinane ring followed by the introduction of the tert-butoxycarbonyl group. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen functionalities under acidic or basic conditions. The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol can be used to remove the tert-butoxycarbonyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amines.
Scientific Research Applications
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group is introduced to protect the amine functionality during synthetic processes. The protection is achieved through nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the tert-butoxycarbonyl group is facilitated by strong acids, which protonate the carbonyl oxygen, leading to the formation of a carbocation that undergoes elimination and decarboxylation .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Similar in structure but contains a thiazolidine ring instead of a thiazinane ring.
tert-Butoxycarbonyl-protected amino acids: Commonly used in peptide synthesis to protect amine groups.
Uniqueness
3-(tert-Butoxycarbonyl)-1,3-thiazinane-4-carboxylic acid is unique due to the presence of the thiazinane ring, which imparts distinct chemical properties and reactivity compared to other tert-butoxycarbonyl-protected compounds. The sulfur atom in the ring can participate in unique oxidation and substitution reactions, making it valuable in specific synthetic applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazinane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-6-16-5-4-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVMDHQHMAEZRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCCC1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.